Dorsmanin I
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Overview
Description
Dorsmanin I is a naturally occurring compound isolated from the plant species Dorstenia mannii. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential antimicrobial and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dorsmanin I typically involves the extraction from the plant Dorstenia mannii using methanol. The methanol extract is then subjected to various chromatographic techniques to isolate this compound along with other related compounds .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from the plant source.
Chemical Reactions Analysis
Types of Reactions
Dorsmanin I can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of prenylated flavonoids.
Biology: Dorsmanin I exhibits antimicrobial activity against yeast, Mycobacteria, and Gram-negative bacteria.
Industry: While its industrial applications are still under exploration, its antimicrobial properties suggest potential use in developing natural preservatives.
Mechanism of Action
The mechanism by which Dorsmanin I exerts its effects involves multiple molecular targets and pathways. Its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The cytotoxic effects on cancer cells may involve the induction of apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Dorsmanin I can be compared with other prenylated flavonoids such as:
- Dorsmanin A
- Dorsmanin B
- Dorsmanin C
- Dorsmanin D
- Dorsmanin E
- Dorsmanin F
- Dorsmanin G
Uniqueness
What sets this compound apart from its analogs is its specific antimicrobial spectrum and cytotoxic profile. While other dorsmanins also exhibit biological activities, this compound has shown unique efficacy against certain microbial strains and cancer cell lines .
Properties
Molecular Formula |
C25H26O6 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(8S)-8-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(16)21)14-6-8-17(26)18(27)11-14/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1 |
InChI Key |
MUADCOGGQPLCBH-FQEVSTJZSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
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